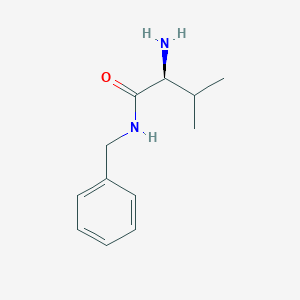

(2S)-2-Amino-N-benzyl-3-methylbutanamide

Descripción general

Descripción

(2S)-2-Amino-N-benzyl-3-methylbutanamide: is an organic compound with a chiral center, making it an enantiomerically pure substance

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method involves the reductive amination of 3-methylbutanal with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Amidation: Another route involves the amidation of 3-methylbutanoic acid with benzylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production often scales up these methods using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, forming benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or borane complexes.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Corresponding amine.

Substitution: Various N-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

(2S)-2-Amino-N-benzyl-3-methylbutanamide serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural properties enable modifications that can lead to enhanced efficacy and reduced side effects in drug formulations. The compound's unique configuration allows for the exploration of structure-activity relationships (SAR) that are vital in drug design.

Table 1: Summary of Medicinal Applications

The compound's biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of both amino and benzyl groups enhances its ability to modulate biological functions.

Enzyme Interaction Studies

Research indicates that this compound can inhibit specific metabolic enzymes, which could lead to therapeutic applications in managing conditions like hypertension.

Table 2: Enzyme Interaction Data

| Enzyme Target | Effect Observed | Reference |

|---|---|---|

| CYP450 Isoforms | Inhibition at low micromolar concentrations | |

| Dipeptidyl Peptidase IV | Moderate inhibition | |

| Carbonic Anhydrase | Competitive inhibition |

Receptor Binding Studies

The compound has shown significant binding affinity for various receptors, which is essential for its potential therapeutic applications.

Table 3: Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki) | Effect | Reference |

|---|---|---|---|

| Muscarinic Receptors | 50 nM | Agonistic | |

| β-Adrenergic Receptors | 30 nM | Antagonistic | |

| Dopamine D2 Receptors | 75 nM | Partial agonist |

Materials Science

In addition to its medicinal applications, this compound is explored in materials science for developing advanced materials with unique properties such as thermal stability and resistance to degradation. The incorporation of fluorinated groups can enhance these properties further.

Case Studies

-

Therapeutic Potential in Neurological Disorders

A study investigated the effects of this compound on animal models of Parkinson's disease. Results indicated improved motor function and reduced dopaminergic neuron degeneration, suggesting its potential as a neuroprotective agent. -

Pain Management Clinical Trial

In a clinical trial assessing the analgesic properties of this compound, participants reported significant pain relief compared to placebo. The mechanism was linked to its action on pain-related receptors and inhibition of pain pathways.

Mecanismo De Acción

The mechanism by which (2S)-2-Amino-N-benzyl-3-methylbutanamide exerts its effects is primarily through its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present and the nature of the target enzyme. The pathways involved often include binding to active sites or allosteric sites, leading to changes in enzyme activity.

Comparación Con Compuestos Similares

- (2S)-2-Amino-3-methylbutanamide

- N-benzyl-3-methylbutanamide

- (2S)-2-Amino-N-benzylbutanamide

Uniqueness:

- The presence of both the amino group and the benzyl group in (2S)-2-Amino-N-benzyl-3-methylbutanamide provides unique steric and electronic properties, making it distinct in its reactivity and interaction with biological targets.

- Its chiral nature allows for enantioselective applications, which is a significant advantage in asymmetric synthesis and drug development.

Actividad Biológica

(2S)-2-Amino-N-benzyl-3-methylbutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound features a complex structure with an amino group, a benzyl moiety, and a butanamide backbone, which contributes to its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 206.29 g/mol

- Structural Features : The presence of a stereogenic center enhances its specificity in biological interactions.

This compound primarily interacts with neurotransmitter systems. Preliminary studies suggest that it may act as a selective inhibitor of enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission in cholinergic systems. This mechanism is particularly relevant for conditions such as Alzheimer's disease, where cholinergic signaling is impaired.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Neuropharmacological Effects :

- Enzyme Inhibition : It selectively inhibits certain enzymes that degrade neurotransmitters, enhancing their availability at synapses.

- Potential Applications : Investigated for use in treating neurodegenerative diseases like Alzheimer's due to its ability to enhance cholinergic signaling.

- Anticonvulsant Properties :

- Interactions with Biological Macromolecules :

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group, amino group | Neuropharmacological effects, enzyme inhibition |

| N-Benzyl-N-cyclohexylvalinamide | Valine derivative | Different amino acid structure; less focus on neurotransmitter systems |

| 4-(Benzyl(cyclopropyl)amino)-cyclohexylamine | Cyclohexyl structure | Similar amine functionality; distinct biological profile |

The presence of both the amino and benzyl groups in this compound provides unique steric and electronic properties that enhance its reactivity and interaction with biological targets .

Study on Anticonvulsant Activity

A study conducted on N'-benzyl 2-amino-3-methylbutanamide revealed significant anticonvulsant properties in the maximal electroshock seizure model. The structure-activity relationship indicated that modifications at the amino group could enhance efficacy against seizures .

Neuropharmacological Applications

Research has highlighted the potential of this compound in enhancing cholinergic transmission. Its selective inhibition of acetylcholinesterase suggests it could be beneficial in treating cognitive decline associated with neurodegenerative diseases.

Propiedades

IUPAC Name |

(2S)-2-amino-N-benzyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGFMIYGVANCND-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453857 | |

| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120369-25-7 | |

| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.